molecular formula C11H7FN2 B139959 8-Fluoropyrido[1,2-a]benzimidazole CAS No. 136343-75-4

8-Fluoropyrido[1,2-a]benzimidazole

Cat. No. B139959
M. Wt: 186.18 g/mol
InChI Key: SKAUYRBSZAILJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoropyrido[1,2-a]benzimidazole is a molecule that consists of 7 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom . It contains a total of 23 bonds, including 16 non-Hydrogen bonds, 15 multiple bonds, and 15 aromatic bonds .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, which are similar to 8-Fluoropyrido[1,2-a]benzimidazole, has been extensively studied . A nontrivial method for constructing the pyrimidobenzimidazole fragment was proposed by researchers from France. They developed a simple and convenient method for the regioselective synthesis of fluorinated pyrimido[1,2-a]-benzimidazole by condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .


Molecular Structure Analysis

The molecular structure of 8-Fluoropyrido[1,2-a]benzimidazole includes 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Imidazole, and 1 Pyridine .

Safety And Hazards

While specific safety and hazard information for 8-Fluoropyrido[1,2-a]benzimidazole is not available, benzimidazole, a similar compound, is known to be harmful if swallowed .

properties

IUPAC Name

8-fluoropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAUYRBSZAILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoropyrido[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.